

A Comprehensive Technical Guide to the Chemical Profile of MK-0773

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Compound of Interest

Compound Name: MK-0773

Cat. No.: B8082338

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MK-0773, also known as PF-05314882, is a potent and orally active steroid selective androgen receptor modulator (SARM) developed for the potential treatment of sarcopenia (age-related muscle loss).^{[1][2]} As a 4-azasteroid, its chemical structure was rationally designed to elicit anabolic effects on muscle and bone while minimizing the androgenic effects on reproductive tissues typically associated with traditional anabolic steroids.^{[3][4]} This document provides an in-depth overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Structure and Identifiers

MK-0773 is characterized by a complex, multi-ring 4-aza-steroidal nucleus.^{[3][5]} Its systematic IUPAC name is (4aS,4bS,6aS,7S,9aS,9bS,11aR)-N-((3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide.^{[3][6]}

Identifier	Value
CAS Number	606101-58-0 [6] [7]
Molecular Formula	C ₂₇ H ₃₄ FN ₅ O ₂ [2] [6] [7]
Molecular Weight	479.60 g/mol [2] [6]
IUPAC Name	(4aS,4bS,6aS,7S,9aS,9bS,11aR)-N-((3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [3] [6]
SMILES	C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C [2] [7]
InChI Key	GBEUKTWTUSPHEE-JWJWXJQQSA-N [1] [6]
Synonyms	PF-05314882, MK0773, MK 0773 [1] [6] [7]

Physicochemical Properties

The physicochemical properties of a drug candidate like **MK-0773** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data is limited in publicly accessible literature, some key properties have been reported or predicted.

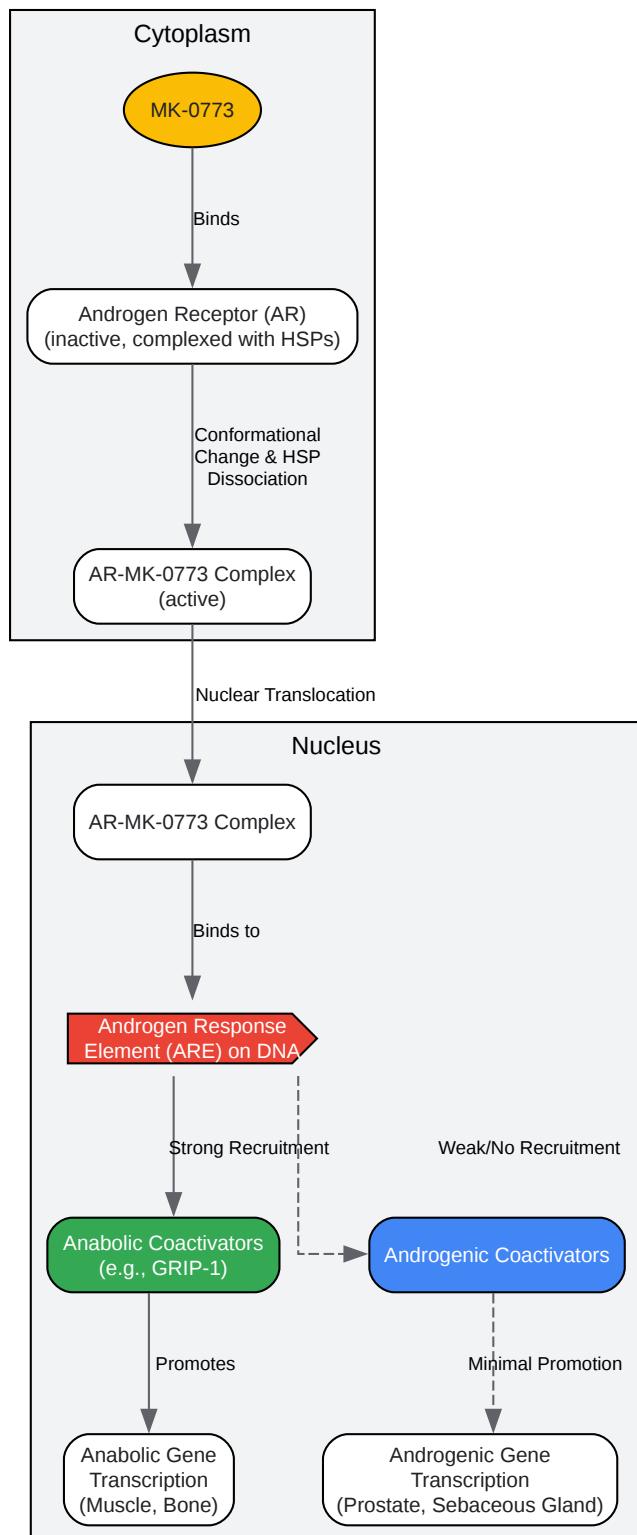
Property	Value	Source
Appearance	Light yellow to yellow solid powder	[8]
Solubility	DMSO: 33.33 mg/mL (69.50 mM)	[7]
Boiling Point (Predicted)	754.2 ± 60.0 °C	[9]
Density (Predicted)	1.31 ± 0.1 g/cm³	[9]
LogP (Predicted)	3.17	[8]

Mechanism of Action and Signaling Pathway

MK-0773 functions as a selective agonist of the androgen receptor (AR).[\[1\]](#) Unlike testosterone, which is a full agonist in most tissues, **MK-0773** exhibits partial agonism.[\[1\]](#) This tissue selectivity is attributed to its unique interaction with the AR, leading to a specific conformational change. This change results in differential recruitment of transcriptional co-regulators to the receptor complex.

Specifically, **MK-0773** promotes a moderate level of AR activation, which is sufficient for anabolic effects in muscle and bone.[\[3\]](#)[\[4\]](#) However, it only weakly recruits coactivators and stabilizes the N-/C-terminal interaction of the AR, which are required for the more complete receptor activation that drives androgenic effects in tissues like the prostate, seminal vesicles, and sebaceous glands.[\[3\]](#)[\[4\]](#)

MK-0773 Androgen Receptor Signaling Pathway

[Click to download full resolution via product page](#)**MK-0773 tissue-selective AR signaling pathway.**

Biological Activity Data

The selective nature of **MK-0773** has been quantified through various in vitro assays that measure different aspects of AR activation.

Assay Parameter	Value	Description
AR Binding Affinity (IC ₅₀)	6.6 nM	Concentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[1][10]
AR Transactivation (IP)	25 nM	Inflection point for partial agonism in a transactivation modulation assay.[1]
AR Transactivation (E _{max})	78%	Maximum efficacy relative to a full agonist in a transactivation assay.[1]
Coactivator Recruitment (TRAF2 E _{max})	<15% - 29%	Efficacy of recruiting the coactivator GRIP-1 (measured in a TRAF2 assay), relative to a full agonist.[1][3]
N/C Interaction (E _{max})	<7% (specifically 2%)	Efficacy of stabilizing the N-terminal/C-terminal interaction of the AR, a key step for full androgenic activity.[1][3]

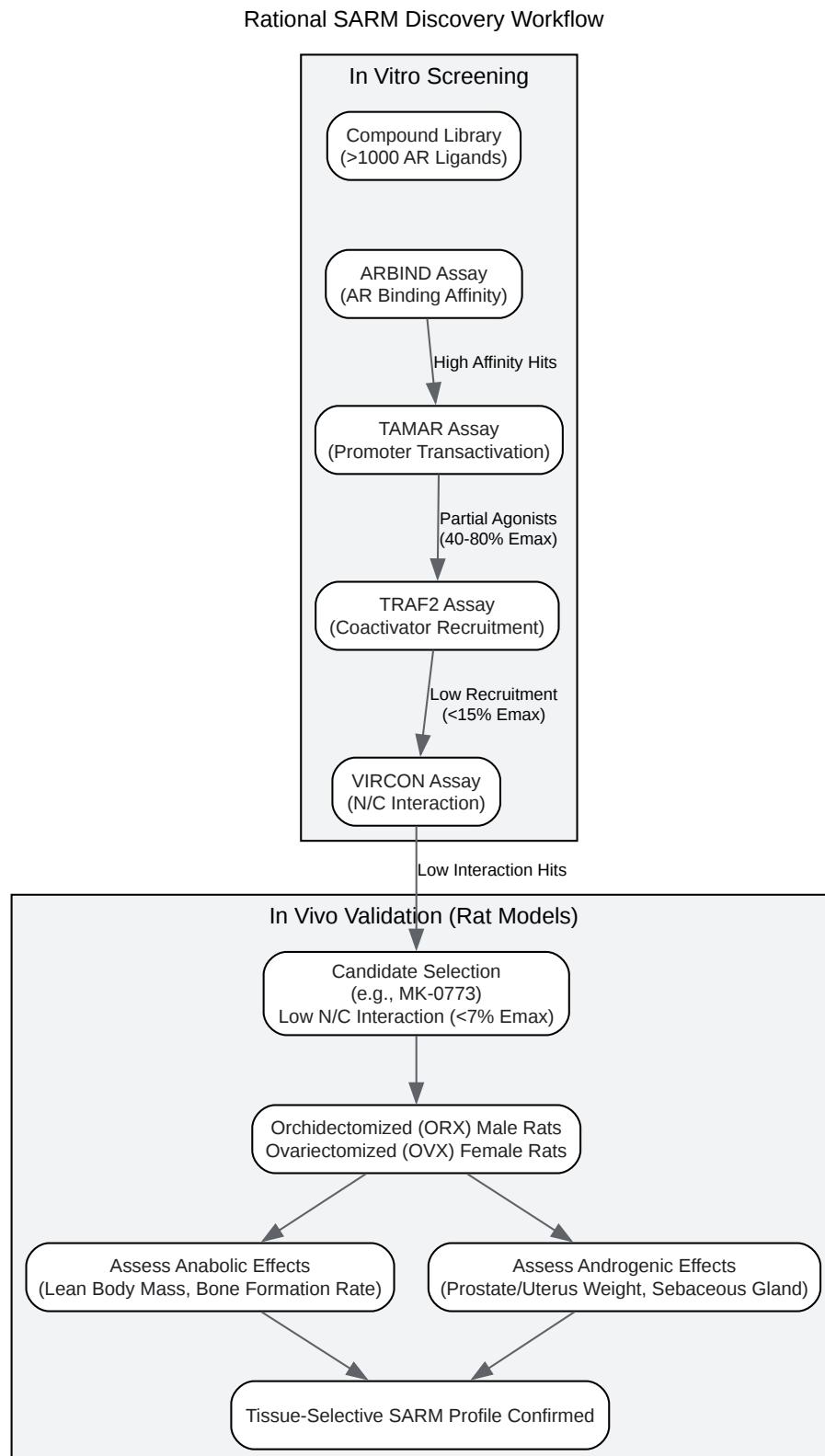
Experimental Protocols

The characterization of **MK-0773** involved a series of detailed in vitro and in vivo experiments to establish its pharmacological profile.

In Vitro SARM Discovery Workflow

The discovery of **MK-0773** followed a rational, multi-assay approach to identify compounds with the desired tissue-selective profile.[3][11] This workflow is crucial for distinguishing promising

SARM candidates from traditional androgens.



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